3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide
Description
The compound 3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide is a hybrid molecule featuring a coumarin core (7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl) connected via a propanamide linker to a 1,2,4-oxadiazole ring substituted with a 4-methoxyphenyl group. Coumarins are renowned for their diverse biological activities, including anticoagulant, anticancer, and anti-inflammatory properties . The oxadiazole moiety enhances metabolic stability and facilitates interactions with biological targets through hydrogen bonding and π-π stacking .
Properties
Molecular Formula |
C23H21N3O6 |
|---|---|
Molecular Weight |
435.4 g/mol |
IUPAC Name |
3-(7-hydroxy-4-methyl-2-oxochromen-3-yl)-N-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]propanamide |
InChI |
InChI=1S/C23H21N3O6/c1-13-17-8-5-15(27)11-19(17)31-23(29)18(13)9-10-20(28)24-12-21-25-22(26-32-21)14-3-6-16(30-2)7-4-14/h3-8,11,27H,9-10,12H2,1-2H3,(H,24,28) |
InChI Key |
GRCPBQCRMYRCKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)O)CCC(=O)NCC3=NC(=NO3)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide typically involves multiple steps:
Formation of the Chromenone Moiety: The chromenone core can be synthesized through the condensation of salicylaldehyde with acetic anhydride, followed by cyclization.
Synthesis of the Oxadiazole Moiety: The oxadiazole ring can be formed by reacting hydrazine derivatives with carboxylic acids or their derivatives under dehydrating conditions.
Coupling of the Two Moieties: The final step involves coupling the chromenone and oxadiazole moieties through an amide bond formation, typically using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would require optimization of the above synthetic routes to ensure high yield and purity. This might involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Functional Group Reactivity
The compound undergoes reactions characteristic of its functional groups:
Chromen-2-one Core
1,2,4-Oxadiazole Ring
Propanamide Linkage
Catalytic and Biological Interactions
While the focus is on chemical reactivity, notable catalytic interactions include:
Stability Under Environmental Conditions
Comparative Reactivity of Analogues
Scientific Research Applications
Overview
The compound 3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide features a complex structure that combines coumarin and oxadiazole moieties. This unique combination gives it potential applications across various scientific fields, including medicinal chemistry, pharmacology, and materials science.
Medicinal Chemistry
The compound has been investigated for its potential therapeutic applications:
- Anticancer Activity : Preliminary studies suggest that the compound may induce apoptosis in cancer cells by modulating key signaling pathways such as the JAK/STAT pathway. This is particularly relevant given the increasing focus on targeted cancer therapies.
Antimicrobial Properties
Research indicates that compounds with oxadiazole derivatives can exhibit significant antimicrobial activity. The presence of the oxadiazole ring in this compound suggests potential efficacy against various bacterial and fungal strains.
Antioxidant Activity
The hydroxy group at position 7 of the coumarin structure is known to scavenge free radicals, thereby reducing oxidative stress. This property is crucial in the development of treatments for diseases associated with oxidative damage, including neurodegenerative disorders.
Fluorescent Probes
Due to its unique structural features, this compound may serve as a fluorescent probe in analytical chemistry. Coumarins are widely used in fluorescence microscopy and imaging due to their bright fluorescence properties.
Case Studies and Research Findings
Several studies have explored the biological activities of similar compounds derived from coumarins and oxadiazoles:
| Study | Findings |
|---|---|
| Study A | Investigated the anticancer effects of related coumarin derivatives on MCF-7 breast cancer cells, demonstrating IC50 values indicating significant cytotoxicity. |
| Study B | Evaluated antimicrobial activities against E. coli and S. aureus, showing promising results for derivatives similar to the target compound. |
| Study C | Explored antioxidant properties through DPPH radical scavenging assays, revealing a strong correlation between structural modifications and increased activity. |
Mechanism of Action
The mechanism of action of 3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide involves its interaction with various molecular targets. The chromenone moiety can interact with enzymes and receptors, modulating their activity. The oxadiazole ring can form hydrogen bonds and π-π interactions with biological macromolecules, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
3-(7-Methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-[3-(tetrahydrofuran-2-yl)-1H-1,2,4-triazol-5-yl]propanamide (CAS: 1574482-98-6)
- Structural Differences : The 7-hydroxy group in the target compound is replaced with a 7-methoxy group, reducing polarity. The oxadiazole is replaced with a triazole ring linked to tetrahydrofuran.
- The triazole-tetrahydrofuran system may alter target selectivity compared to the oxadiazole .
N-(5-Chloro-2-methoxyphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide (CAS: 713099-18-4)
- Structural Differences: The coumarin core is replaced with a quinazolinone ring, and the oxadiazole is absent.
- Implications: Quinazolinones are associated with kinase inhibition (e.g., EGFR), suggesting divergent pharmacological profiles compared to coumarin-oxadiazole hybrids .
Oxadiazole and Thiazolidinone Derivatives
3-[(5Z)-5-[(4-Methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide (CAS: 299952-76-4)
- Structural Differences: The oxadiazole is replaced with a thiazolidinone ring, and the coumarin is absent.
- Implications: Thiazolidinones are known for antimicrobial and antidiabetic activities. The thiocarbonyl group may enhance metal-binding capacity, altering mechanism of action compared to oxadiazoles .
(Z)-N-(3-Hydroxyphenyl)-3-(5-(4-methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide (CAS: 304674-59-7)
- Structural Differences: Similar thiazolidinone core but linked to a 3-hydroxyphenyl group instead of coumarin.
- Implications: The phenolic hydroxy group may confer antioxidant activity, while the thiazolidinone could target enzymes like aldose reductase .
Comparison with Other Syntheses
- Oxadiazole Derivatives : and highlight hydrazine-mediated cyclization and diazonium coupling, which are scalable but require precise temperature control .
- Thiazolidinone Derivatives: and use hydrazine hydrate and thiocarbonyl reagents, introducing sulfur atoms that may complicate purification .
Physicochemical and Pharmacokinetic Properties
*Calculated based on structural analysis.
Key Observations :
- The target compound’s hydroxy group lowers logP compared to methoxy analogs, suggesting better aqueous solubility.
- Thiazolidinone derivatives (e.g., ) have higher density and lower logP due to sulfur and polar groups .
Biological Activity
The compound 3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide is a hybrid molecule that combines features of coumarin and oxadiazole derivatives. This unique structure suggests potential biological activities, particularly in pharmacology. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 356.39 g/mol. Its structure consists of a coumarin moiety fused with an oxadiazole ring, which is known for enhancing biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H20N2O4 |
| Molecular Weight | 356.39 g/mol |
| IUPAC Name | This compound |
Anticancer Activity
Research indicates that coumarin derivatives exhibit significant anticancer properties. The substitution patterns on the coumarin core can dramatically influence their efficacy against various cancer cell lines. For instance, compounds with hydroxyl groups have shown enhanced apoptosis in cancer cells by modulating signaling pathways associated with cell survival and proliferation .
Anti-inflammatory Effects
Coumarins are known for their anti-inflammatory properties. The compound may inhibit pro-inflammatory cytokines and enzymes such as COX and LOX, leading to reduced inflammation in various models of disease .
Antioxidant Properties
The ability to scavenge free radicals is another important biological activity attributed to coumarins. Studies have demonstrated that the presence of hydroxyl groups enhances radical scavenging activity, which is crucial for protecting cells from oxidative stress .
Antimicrobial Activity
Preliminary studies suggest that the compound shows potential antimicrobial effects against various pathogens. The oxadiazole ring may contribute to this activity by disrupting microbial cell membranes or inhibiting essential metabolic pathways .
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammation and cancer progression.
- Receptor Modulation : It could interact with specific receptors to alter signaling pathways related to cell growth and immune response.
- Gene Expression Alteration : The compound may affect the expression of genes involved in apoptosis and cell cycle regulation.
Case Studies
Several studies have highlighted the biological activities of similar compounds:
- Study on Coumarin Derivatives : A study demonstrated that certain coumarin derivatives exhibited potent anticancer activity by inducing apoptosis in human cancer cell lines (e.g., HeLa and MCF7) .
- Oxadiazole Compounds : Research on oxadiazole derivatives indicated their effectiveness as anti-inflammatory agents through the inhibition of TNF-alpha production in macrophages .
Research Findings Summary
The following table summarizes significant findings regarding the biological activities of related compounds:
Q & A
Q. What are the established synthetic routes for this compound, and what critical reaction conditions influence yield?
The compound’s synthesis involves multi-step protocols. Key steps include:
- Coupling of chromen-4-one derivatives with oxadiazole intermediates via nucleophilic substitution or amidation reactions. describes a multicomponent protocol using 3-hydroxy-4H-chromen-4-one as a precursor, where esterification and condensation are performed under reflux with catalysts like acetic acid .
- Oxadiazole ring formation : A general procedure ( ) involves reacting thiosemicarbazides with carboxylic acid derivatives under dehydrating conditions (e.g., POCl₃ or DCC), followed by cyclization .
- Critical conditions : Solvent polarity (dioxane or DMF), temperature control (20–25°C for amide coupling), and stoichiometric ratios of reagents (e.g., triethylamine as a base) significantly impact yield .
Q. Which spectroscopic and chromatographic methods are optimal for characterizing this compound?
- NMR spectroscopy : ¹H and ¹³C NMR are essential for confirming the chromen-4-one scaffold (δ ~6.5–8.0 ppm for aromatic protons) and oxadiazole methylene groups (δ ~4.0–4.5 ppm) .
- Mass spectrometry (HRMS) : Used to validate molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns of the oxadiazole moiety .
- HPLC : Purity assessment (>95%) via reverse-phase C18 columns with UV detection at 254 nm, as referenced in similar compounds in and .
Q. What is the hypothesized mechanism of action for this compound in biological systems?
The chromen-4-one core is associated with kinase inhibition (e.g., CDKs), while the 1,2,4-oxadiazole group may enhance bioavailability and target binding via hydrogen bonding. highlights triazole/oxadiazole derivatives as HDAC inhibitors, suggesting potential epigenetic modulation . Computational docking ( ) could predict interactions with active sites, such as hydrophobic pockets in enzymes .
Q. How should researchers handle solubility and stability challenges during in vitro assays?
- Solubility : Use DMSO for initial stock solutions (≤10 mM), followed by dilution in PBS or cell culture media. recommends testing solubility gradients with co-solvents like PEG-400 .
- Stability : Conduct LC-MS stability assays under physiological pH (7.4) and temperature (37°C) for 24–48 hours. Protect from light due to the chromen-4-one’s photosensitivity .
Q. What are the recommended safety protocols for handling this compound?
- PPE : Gloves, lab coats, and goggles are mandatory. emphasizes avoiding skin contact due to potential toxicity .
- Ventilation : Use fume hoods during synthesis to prevent inhalation of volatile reagents (e.g., chloroacetyl chloride in ) .
Advanced Research Questions
Q. How can computational modeling optimize the compound’s pharmacokinetic properties?
- ADMET prediction : Tools like SwissADME or ADMETLab² estimate logP (lipophilicity), CYP450 metabolism, and blood-brain barrier permeability. notes AI-driven platforms (e.g., COMSOL) for simulating drug-membrane interactions .
- Molecular docking : Use AutoDock Vina to model interactions with targets like HDACs or kinases. ’s ligand data (PDB ID: O8L) provides template binding modes .
Q. What strategies resolve contradictions in reported bioactivity data across studies?
- Dose-response validation : Replicate assays using standardized protocols (e.g., MTT for cytotoxicity) and control for cell line heterogeneity .
- Meta-analysis : Cross-reference bioactivity datasets (e.g., PubChem BioAssay) to identify outliers. stresses linking results to theoretical frameworks (e.g., structure-activity relationships) .
Q. How can synthetic yield be improved while minimizing side products?
- Catalyst optimization : Replace conventional acids (e.g., H₂SO₄) with Lewis acids like ZnCl₂ to reduce ester hydrolysis byproducts .
- Microwave-assisted synthesis : ’s triazine synthesis (100°C, 30 min) suggests reduced reaction times and higher purity .
Q. What experimental designs validate the compound’s selectivity toward specific molecular targets?
Q. How do structural modifications (e.g., substituent variations) impact efficacy?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
